

Spectral Data Analysis of 2-Acetamido-5-aminopyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Acetamido-5-aminopyridine

Cat. No.: B1225344

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-5-aminopyridine is a pyridine derivative of significant interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes. This technical guide provides a comprehensive overview of the spectral data for **2-Acetamido-5-aminopyridine**, including detailed experimental protocols and data interpretation. While experimental data for this specific molecule is not widely available in public databases, this guide synthesizes known information and provides data from closely related analogs to offer a robust analytical framework.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₇ H ₉ N ₃ O	--INVALID-LINK--
Molecular Weight	151.17 g/mol	--INVALID-LINK--
IUPAC Name	N-(5-amino-2-pyridinyl)acetamide	--INVALID-LINK--
CAS Number	29958-14-3	--INVALID-LINK--
Melting Point	154-158 °C	--INVALID-LINK--

Spectroscopic Data

A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of **2-Acetamido-5-aminopyridine**. The following sections detail the expected spectral data from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of **2-Acetamido-5-aminopyridine** is expected to show distinct signals for the aromatic protons, the amine protons, and the acetyl methyl protons. The chemical shifts are influenced by the electronic effects of the amino and acetamido groups on the pyridine ring.

Note: Experimentally obtained, quantitative ¹H NMR data for **2-Acetamido-5-aminopyridine** is not readily available in the searched databases. The following table provides predicted chemical shift ranges based on the analysis of similar compounds such as 2-aminopyridine and 2-acetamidopyridine.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	7.0 - 7.5	Doublet of doublets	J(H3-H4), J(H3-H6)
H-4	6.5 - 7.0	Doublet of doublets	J(H4-H3), J(H4-H6)
H-6	7.8 - 8.2	Doublet	J(H6-H4), J(H6-H3)
-NH ₂	3.5 - 5.0	Broad singlet	-
-NH (amide)	8.0 - 9.5	Singlet	-
-CH ₃ (acetyl)	2.0 - 2.3	Singlet	-

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Note: Specific, experimentally verified ¹³C NMR peak assignments for **2-Acetamido-5-aminopyridine** are not available in the public domain. The data presented below is based on computational predictions and data from analogous structures.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2	150 - 155
C-3	110 - 115
C-4	120 - 125
C-5	135 - 140
C-6	145 - 150
C=O (amide)	168 - 172
-CH ₃ (acetyl)	23 - 27

Vibrational Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. A study by Yildiz et al. (2015) has reported the experimental and computational FT-IR and FT-Raman spectra of **2-Acetamido-5-aminopyridine**.

Wavenumber (cm ⁻¹)	Vibrational Mode
3400 - 3200	N-H stretching (amine and amide)
3100 - 3000	C-H stretching (aromatic)
1660 - 1690	C=O stretching (amide I)
1600 - 1450	C=C and C=N stretching (pyridine ring)
1550 - 1510	N-H bending (amide II)
1300 - 1200	C-N stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Note: A detailed experimental mass spectrum for **2-Acetamido-5-aminopyridine** was not found. The expected fragmentation patterns are based on the general fragmentation of amides and pyridine derivatives.

m/z	Proposed Fragment
151	[M] ⁺ (Molecular ion)
136	[M - CH ₃] ⁺
109	[M - CH ₂ =C=O] ⁺
93	[M - CH ₃ CONH] ⁺

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The electronic absorption spectrum of **2-Acetamido-5-aminopyridine** has been recorded in

methanol.

Note: The specific absorption maxima (λ_{max}) values are reported in the full text of the Yildiz et al. (2015) paper, which was not accessible for this review. Based on the structure, absorption bands in the UV region, likely between 250-350 nm, are expected due to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions of the pyridine ring and the conjugated system.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **2-Acetamido-5-aminopyridine**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$) in a clean, dry NMR tube.
- For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added.

Data Acquisition (1H and ^{13}C NMR):

- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- 1H NMR Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64.
 - Relaxation delay: 1-5 s.
 - Acquisition time: 2-4 s.
- ^{13}C NMR Parameters:

- Pulse sequence: Proton-decoupled pulse experiment.
- Number of scans: 1024 or more, depending on concentration.
- Relaxation delay: 2-5 s.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of **2-Acetamido-5-aminopyridine** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- Place the mixture in a pellet die and apply pressure to form a transparent pellet.

Data Acquisition:

- Instrument: A Fourier-transform infrared spectrometer.
- Parameters:
 - Scan range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.
 - A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)

Sample Preparation:

- Dissolve a small amount of **2-Acetamido-5-aminopyridine** in a volatile organic solvent (e.g., methanol, acetonitrile).
- The final concentration should be in the range of 1-10 $\mu\text{g/mL}$.

Data Acquisition:

- Instrument: A mass spectrometer with an electron ionization source.
- Parameters:
 - Ionization energy: 70 eV.
 - Mass range: m/z 40-400.
 - Inlet system: Direct infusion or via gas chromatography.

UV-Visible Spectroscopy

Sample Preparation:

- Prepare a stock solution of **2-Acetamido-5-aminopyridine** in a UV-grade solvent (e.g., methanol, ethanol).
- Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.

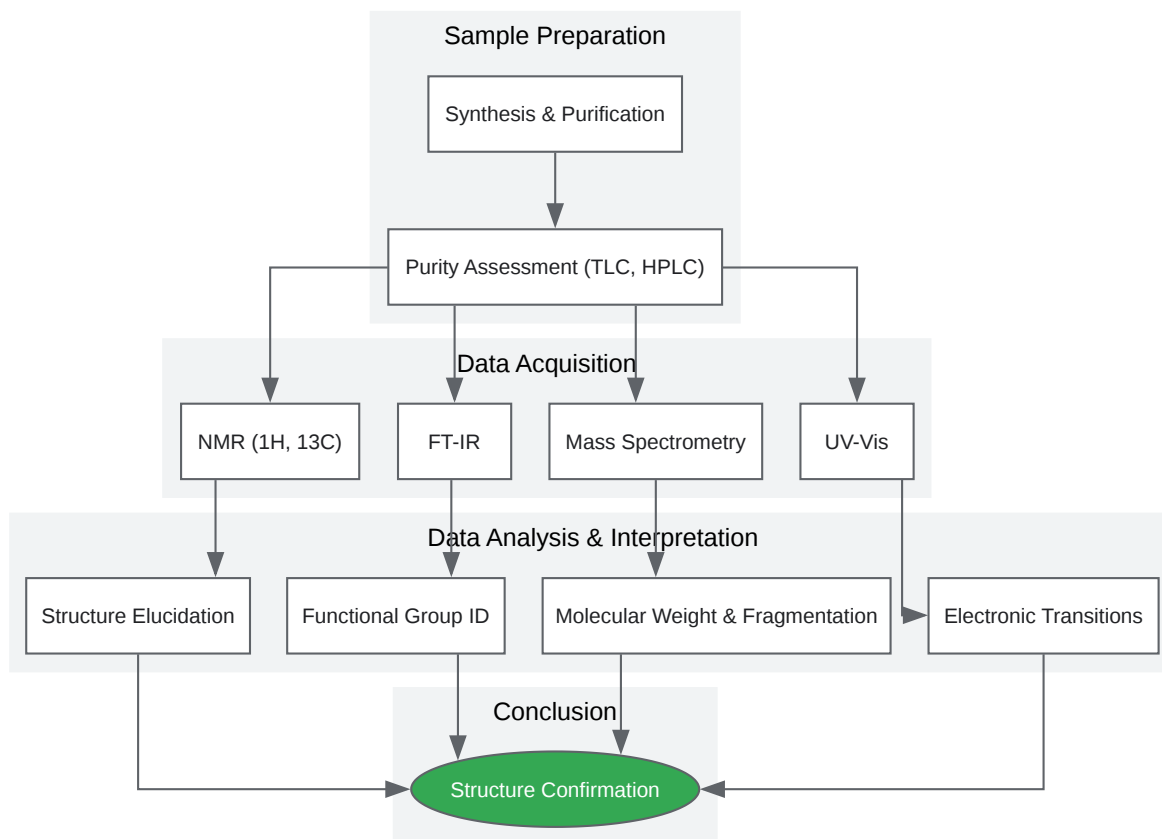
Data Acquisition:

- Instrument: A UV-Visible spectrophotometer.
- Parameters:
 - Scan range: 200-800 nm.
 - A baseline correction should be performed using a cuvette containing the pure solvent.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the acquisition and analysis of spectral data for **2-Acetamido-5-aminopyridine**.

Spectral Data Analysis Workflow for 2-Acetamido-5-aminopyridine



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Caption: Workflow for the spectral characterization of **2-Acetamido-5-aminopyridine**.

Conclusion

This technical guide provides a framework for the spectral analysis of **2-Acetamido-5-aminopyridine**. While complete experimental datasets are not universally available, the provided information, based on established spectroscopic principles and data from analogous compounds, serves as a valuable resource for researchers in the field. The detailed experimental protocols offer practical guidance for obtaining high-quality spectral data, which is crucial for the unambiguous structural confirmation and further development of this and related compounds.

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